molecular formula C12H23NO4 B1222081 Pivaloylcarnitine CAS No. 98299-38-8

Pivaloylcarnitine

Katalognummer: B1222081
CAS-Nummer: 98299-38-8
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: YICAQFPUDACYGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pivaloylcarnitine is an acylcarnitine ester that serves as a crucial biomarker in metabolic and pharmaceutical research. It is the primary metabolite formed in the human body upon exposure to pivalate-generating prodrugs, a class that includes certain antibiotics like pivampicillin, cefetamet pivoxil, and pivmecillinam . The formation of this compound is the central step in the body's elimination pathway for pivalic acid. After a prodrug is hydrolyzed and releases pivalate, the pivalate is activated to pivaloyl-CoA within cells, primarily in the liver . This pivaloyl-CoA is then conjugated to L-carnitine via the enzyme carnitine acyltransferase, forming this compound, which is subsequently excreted in urine . This process is the major route of elimination for pivalate but leads to a net loss of carnitine from the body, as the this compound complex is efficiently excreted and not reabsorbed . Consequently, prolonged use of high-dose pivalate-generating therapeutics can lead to secondary carnitine deficiency . Researchers utilize this compound to study the mechanisms and impacts of drug-induced carnitine depletion, including its effects on fatty acid oxidation and energy metabolism . Its detection and quantification in plasma and urine are essential for investigating the biochemical sequelae of carnitine disruption and for monitoring the metabolic status in preclinical and clinical studies. This product is intended for research applications such as analytical method development, mass spectrometry calibration, and as a reference standard in metabolomics and toxicology investigations. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

98299-38-8

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3

InChI-Schlüssel

YICAQFPUDACYGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Kanonische SMILES

CC(C)(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Andere CAS-Nummern

98299-38-8

Synonyme

pivaloyl carnitine
pivaloylcarnitine

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

Pivaloylcarnitine serves as a valuable model compound in the study of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the kinetics and mechanisms underlying these fundamental chemical processes.

Application Description
Model CompoundUsed to study esterification and hydrolysis reactions.

Biological Applications

In biological research, this compound is investigated for its role in carnitine metabolism and transport within cells. It is particularly significant in understanding how fatty acids are transported into mitochondria for energy production.

  • Carnitine Metabolism: this compound is involved in the metabolic pathways that regulate carnitine levels in the body.
  • Transport Mechanisms: It is transported via the human kidney carnitine transporter OCTN2, which is inhibited by L-carnitine.

Medical Applications

This compound has been explored as a potential biomarker for carnitine deficiency and related metabolic disorders. A notable case study involving pediatric patients demonstrated its significance:

  • Case Study: In a study involving pediatric patients with hypocarnitinemia, this compound levels were significantly elevated, accounting for over 70% of total serum carnitine. This was observed in two patients who had received pivalate-containing antibiotics. The normalization of serum free carnitine levels occurred after treatment cessation, highlighting the compound's role in diagnosing metabolic disorders linked to antibiotic use .
Patient Serum Free Carnitine (µmol/l) Serum this compound (µmol/l) Percentage of Total Carnitine
Patient 11.03.7>70%
Patient 20.41.6>70%

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of prodrugs aimed at improving the bioavailability of therapeutic agents. Its ability to enhance drug delivery systems makes it a compound of interest for formulating medications that require better absorption.

Case Studies on Tissue Specificity

Research has demonstrated varying levels of this compound across different tissues:

  • In studies involving rats treated with pivalate-containing antibiotics, this compound was detected at high levels in the kidneys, while lower concentrations were found in the liver and heart . This tissue specificity underscores the compound's metabolic implications.
Tissue This compound Concentration (nmol/g)
Kidney104.2 ± 33.8
Heart26.8 ± 16.8
Liver9.6 ± 3.3

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pivaloylcarnitine belongs to the C5-acylcarnitine group, which includes four structural isomers: isovalerylcarnitine , 2-methylbutyrylcarnitine , n-valerylcarnitine , and This compound . These compounds share identical molecular weights (m/z 288.2) but differ in acyl-chain branching and metabolic origins.

Table 1: Comparative Analysis of C5-Acylcarnitines

Compound Structure Origin Associated Condition Typical Concentration Range
This compound Branched (2,2-dimethyl) Exogenous (antibiotics) Secondary carnitine deficiency 1.2–9.7 µM (antibiotic-treated neonates)
Isovalerylcarnitine Branched (3-methyl) Endogenous (leucine metabolism) Isovaleric acidemia (IVA) 1.5–17.2 µM (IVA patients)
2-Methylbutyrylcarnitine Branched (2-methyl) Endogenous (isoleucine metabolism) 2-Methylbutyryl-CoA dehydrogenase deficiency Variable, often <1 µM in healthy individuals
n-Valerylcarnitine Straight-chain Exogenous (microbiota, plants) Rare metabolic disorders Not well-characterized

Key Differences and Clinical Significance

Structural and Metabolic Origins: this compound has a 2,2-dimethyl acyl chain, distinguishing it from the 3-methyl (isovalerylcarnitine) and 2-methyl (2-methylbutyrylcarnitine) branched isomers . Unlike endogenous isomers derived from amino acid catabolism (leucine/isoleucine), this compound originates from pivalate-containing drugs .

Analytical Challenges: Standard NBS methods (e.g., flow injection analysis) cannot differentiate C5 isomers, leading to false-positive IVA diagnoses when this compound is present . LC-MS/MS with chromatographic separation resolves this by leveraging elution time differences. For example, this compound elutes earlier than isovalerylcarnitine due to reduced column affinity from its branched structure .

Clinical and Pharmacological Impact: this compound correlates with SCD, causing symptoms like hypoglycemia and muscle weakness in severe cases . Isovalerylcarnitine is pathognomonic for IVA, a life-threatening organic acidemia . False Positives in NBS: Up to 53% of elevated C5 results in German NBS programs were attributable to this compound (C5 range: 0.9–10.6 µmol/L) .

Quantitative Data and Methodological Advances

  • Calibration and Detection : LC-MS/MS methods quantify this compound using stable isotopes (e.g., isovalerylcarnitine-d9) with linear ranges up to 5.5 µM (R² = 0.9995) and intra-/inter-assay CVs <10% .
  • Geographical Variability : Prescription patterns of pivalate-containing antibiotics influence false-positive rates, with significant regional disparities observed in Europe .

Q & A

Q. What analytical methods are recommended for detecting pivaloylcarnitine in biological samples?

Methodological Answer: this compound is typically quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Key parameters include:

  • Detection limits : 0.02 μg/mL (plasma) and 1 μg/mL (urine) for HPLC .
  • Chromatographic separation : Baseline resolution of C5-acylcarnitine isomers (e.g., this compound vs. isovalerylcarnitine) using reverse-phase columns with mobile phases optimized for polarity differences .
  • Internal standards : Stable isotope-labeled analogs (e.g., isovaleryl-2H9-L-carnitine) ensure precision in MS-based workflows .

Q. How does this compound interfere with newborn screening for isovaleric acidemia (IVA)?

Methodological Answer: this compound (p-C5) is isobaric with isovalerylcarnitine (i-C5), a biomarker for IVA, leading to false positives in flow injection analysis-tandem mass spectrometry (FIA-TMS). To mitigate this:

  • Use reference ions (e.g., m/z 103.1 for p-C5 vs. m/z 85.1 for i-C5) to distinguish isomers .
  • Implement LC-MS/MS with chromatographic separation to resolve co-eluting peaks .

Q. What physiological factors elevate this compound levels in humans?

Methodological Answer: this compound accumulation is linked to prodrug metabolism (e.g., pivampicillin, cefditoren pivoxil) that releases pivalic acid. This acid conjugates with carnitine, depleting free carnitine pools. Key considerations:

  • Longitudinal monitoring : Track carnitine levels in patients receiving pivalate-generating drugs .
  • Urinary organic acid analysis : Identifies this compound excretion patterns to differentiate from genetic disorders .

Advanced Research Questions

Q. How can pharmacokinetic (PK) studies be designed to assess this compound dynamics in vivo?

Methodological Answer: PK studies should adopt compartmental modeling (e.g., one-compartment model) with nonlinear regression (NONLIN software) to calculate:

  • Elimination half-life (t1/2) : 1.6 ± 0.4 hours in healthy adults .
  • Area under the curve (AUC) : Use serial plasma sampling (e.g., 0–24 hours post-dose) .
  • Renal clearance : Measure urine concentrations alongside plasma kinetics (e.g., 239–285 mL/min in Phase I trials) .

Q. What in vitro models are suitable for studying this compound transport mechanisms?

Methodological Answer: L6 skeletal muscle cells overexpressing hOCTN2 (organic cation transporter) are ideal for:

  • Competitive uptake assays : Compare this compound vs. L-carnitine transport kinetics .
  • Inhibition studies : Use carnitine analogs to identify binding affinities (e.g., Ki values) .

Q. How can conflicting data on this compound’s role in carnitine depletion be resolved?

Methodological Answer: Address contradictions through:

  • Dose-response studies : Vary pivalate prodrug doses to establish thresholds for carnitine depletion .
  • Population stratification : Control for variables like age, renal function, and concomitant medications (e.g., valproate) that alter carnitine homeostasis .

Q. What experimental controls are critical when studying this compound in metabolic disorders?

Methodological Answer: Include:

  • Negative controls : Samples from untreated cohorts to rule out dietary pivalate contamination .
  • Positive controls : Spiked samples with known concentrations of C5 isomers .
  • Longitudinal sampling : Monitor carnitine recovery post-antibiotic therapy to distinguish transient vs. persistent depletion .

Key Research Gaps

  • Mechanistic studies : Clarify this compound’s impact on mitochondrial β-oxidation.
  • Population-specific thresholds : Establish age- and genotype-dependent reference ranges for clinical interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivaloylcarnitine
Reactant of Route 2
Reactant of Route 2
Pivaloylcarnitine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.